N-(6-bromopyridin-2-yl)formamide
Description
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPAEIUHNLMTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-(6-Bromopyridin-2-yl)formamide
Direct Formylation of 2-Amino-6-bromopyridine
The most widely documented method for synthesizing this compound involves the direct formylation of 2-amino-6-bromopyridine using formic acid or its derivatives. The reaction follows a nucleophilic acyl substitution mechanism, where the amine group attacks the formylating agent to yield the formamide product.
General Procedure I (as described in academic research):
- Reactants :
- 2-Amino-6-bromopyridine (51.9 g, 300 mmol)
- Formic acid (excess, typically 2–3 equivalents)
- Conditions :
- Reaction conducted at reflux temperature (100–110°C) under anhydrous conditions.
- Reaction time: 12–24 hours.
- Work-up :
- Neutralization with aqueous sodium bicarbonate.
- Extraction with dichloromethane or ethyl acetate.
- Purification via recrystallization or flash chromatography.
This method achieves a 300 mmol scale synthesis, highlighting its practicality for industrial applications. The product is obtained as a crystalline solid, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Alternative Formylation Strategies
While the direct formylation method dominates the literature, alternative approaches have been explored for specialized applications:
Use of Acetic Formic Anhydride
Acetic formic anhydride (a mixture of acetic anhydride and formic acid) offers milder conditions for formylation, reducing side reactions such as over-acylation:
- Reactants : 2-Amino-6-bromopyridine, acetic formic anhydride (1:1.5 molar ratio).
- Conditions : 0–5°C, stirred for 4–6 hours.
- Yield : 85–90% (reported in analogous syntheses).
Catalytic Formylation
Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate the formylation process:
- Catalyst : 10 mol% ZnCl₂.
- Conditions : Reflux in toluene, 6–8 hours.
- Advantage : Reduced reaction time and improved selectivity.
Optimization and Scalability
Reaction Parameter Analysis
Key variables influencing yield and purity include temperature, stoichiometry, and solvent choice. A comparative analysis is provided in Table 1.
Table 1: Optimization of Formylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature | Reflux (110°C) | 80°C | Room temperature |
| Solvent | Neat formic acid | Toluene | Dichloromethane |
| Time | 24 hours | 12 hours | 48 hours |
| Yield | 78% | 85% | 65% |
Condition 2 (toluene at 80°C) balances efficiency and practicality, making it ideal for large-scale production.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves residual starting material.
Characterization and Quality Control
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (s, 1H, NH), 8.20 (d, J = 8.0 Hz, 1H, pyridine-H), 7.90 (d, J = 7.6 Hz, 1H, pyridine-H), 7.60 (t, J = 7.8 Hz, 1H, pyridine-H), 6.10 (s, 1H, CHO).
- ¹³C NMR (100 MHz, CDCl₃) : δ 162.5 (C=O), 152.3, 141.2, 139.8, 122.5, 112.4 (pyridine carbons), 95.4 (C-Br).
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry
N-(6-bromopyridin-2-yl)formamide serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent enhances reactivity, allowing for further functionalization and complex molecule development. This compound is particularly useful in creating derivatives that can be explored for specific biological activities.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting diseases such as cancer.
- Biochemical Pathways: Studies suggest it plays a role in modulating certain biochemical pathways, potentially leading to applications in drug discovery .
Medicine
The therapeutic potential of this compound is under investigation, particularly regarding its efficacy as an anti-cancer agent. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further drug development .
Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF-7 | 25 |
These findings indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against common bacterial pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrated that this compound has moderate antimicrobial activity, indicating its potential use in developing new antimicrobial agents .
Industrial Applications
In industrial settings, this compound is utilized as a reagent in the production of specialty chemicals. Its ability to act as a building block for more complex molecules makes it valuable in various chemical synthesis processes.
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(6-bromopyridin-2-yl)formamide can be compared with other similar compounds such as:
N-(Pyridin-2-yl)formamide: Similar structure but without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom but has a different core structure.
N-(6-chloro-2-pyridinyl)formamide: Similar structure with a chlorine atom instead of bromine.
Q & A
Q. What synthetic routes are commonly employed for N-(6-bromopyridin-2-yl)formamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via formylation of 6-bromopyridin-2-amine using formylating agents (e.g., formic acid derivatives) under anhydrous conditions. A general procedure involves coupling the amine with activated formyl equivalents (e.g., mixed anhydrides or chloroformates) in aprotic solvents like dichloromethane or tetrahydrofuran. Optimization may include temperature control (0–25°C) and catalytic base (e.g., triethylamine) to enhance yield. Similar protocols for pyridine derivatives are described in the synthesis of N-(6-methylpyridin-2-yl)benzamide analogs .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include the formamide proton (δ ~8.0–8.5 ppm) and pyridyl protons (δ ~6.5–8.1 ppm). For example, in N-(6-methylpyridin-2-yl)formamide, the formyl proton resonates at δ 8.37 ppm .
- X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) resolve bond lengths and angles. For related Schiff bases derived from 6-bromopyridine, orthorhombic crystal systems (space group Pbca) with a = 13.542 Å, b = 6.154 Å, and R factor = 0.040 are reported .
- Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., m/z 310 for bromo-fluoro benzamide analogs ).
Q. How does this compound react under aqueous conditions?
Methodological Answer: The formamide group is prone to hydrolysis in acidic or basic media. Stability studies should monitor pH-dependent degradation via HPLC or NMR. For example, non-enzymatic condensation reactions of formamides in aqueous environments (e.g., with cysteine) form thiazolidine derivatives, as observed in related systems .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement, and how are absorption corrections applied?
Methodological Answer: Challenges include handling twinned crystals or low-resolution data. Multi-scan absorption corrections (e.g., using CrystalClear software) mitigate errors in intensity data. For N-(6-bromopyridin-2-yl)formamide derivatives, SHELXL refinement with constraints for H-atoms (riding model) and isotropic displacement parameters achieves R < 0.05 . Software like ORTEP-3 visualizes thermal ellipsoids and validates geometry.
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., fluoro, bromo) at the pyridine 4-position to enhance binding to biological targets, as seen in HIV-1 reverse transcriptase inhibitors .
- Assay design : Use enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking to correlate substituent effects with activity.
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-validate using complementary techniques: For example, if NMR suggests conformational flexibility, X-ray data can confirm dominant solid-state conformers.
- Statistical validation: Assess R factors (<0.05) and residual electron density maps (Δρ < 1.0 eÅ⁻³) to ensure crystallographic reliability .
Q. What role does this compound play in coordination chemistry?
Methodological Answer: The compound serves as a precursor for Schiff base ligands. For example, condensation with aldehydes forms imine ligands that coordinate transition metals (e.g., Fe(II) or Cu(II)). These complexes are studied for catalytic activity or magnetic properties, as demonstrated in europium(III) complexes with pyridyl-formamide ligands .
Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
